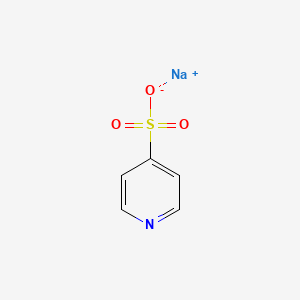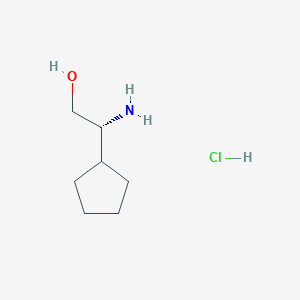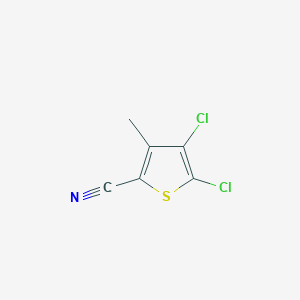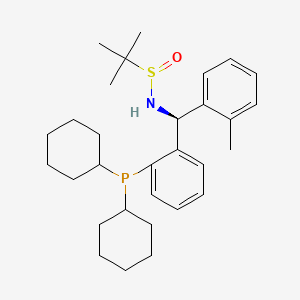
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C9H11ClN2O It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Nitrile Formation: Introduction of a nitrile group (-CN) to the benzene ring.
Amino Alcohol Formation: The nitrile compound undergoes a reaction to introduce the amino alcohol group (-NH2 and -OH).
Chiral Resolution: The resulting compound is resolved into its (S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- (S)-2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
Uniqueness
(S)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride is unique due to its specific position of the amino and hydroxyl groups on the benzene ring, which can result in different chemical reactivity and biological activity compared to its isomers.
Propriétés
Formule moléculaire |
C9H11ClN2O |
|---|---|
Poids moléculaire |
198.65 g/mol |
Nom IUPAC |
3-[(1S)-1-amino-2-hydroxyethyl]benzonitrile;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c10-5-7-2-1-3-8(4-7)9(11)6-12;/h1-4,9,12H,6,11H2;1H/t9-;/m1./s1 |
Clé InChI |
SHCGXNAWGYFVRX-SBSPUUFOSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[C@@H](CO)N)C#N.Cl |
SMILES canonique |
C1=CC(=CC(=C1)C(CO)N)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






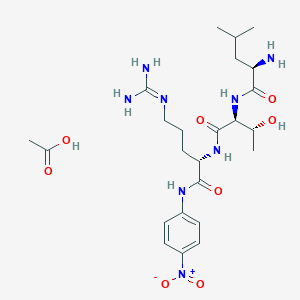

![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)


![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
